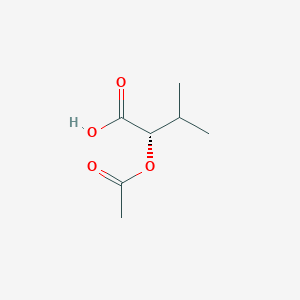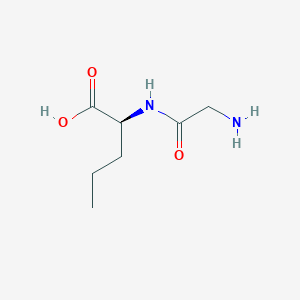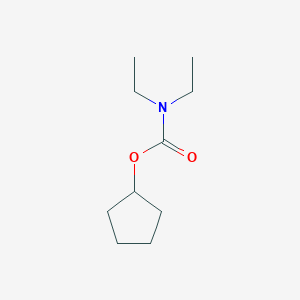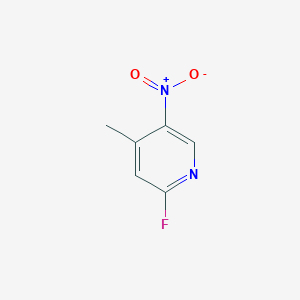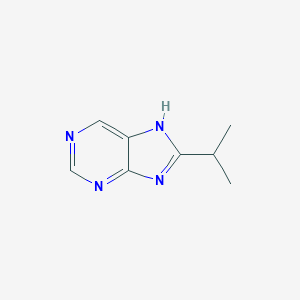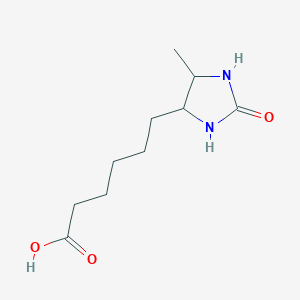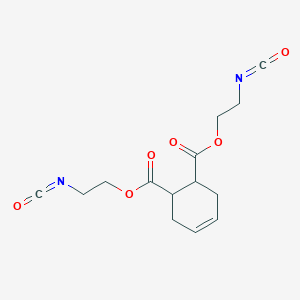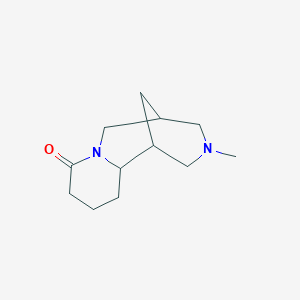![molecular formula C16H24N2 B101901 1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole CAS No. 18443-05-5](/img/structure/B101901.png)
1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole, commonly known as PTA, is a heterocyclic organic compound with a molecular formula of C16H23N. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
作用機序
The mechanism of action of PTA is not fully understood. However, it has been suggested that PTA may act as a DNA intercalator, binding to the DNA molecule and disrupting its structure. This may lead to the inhibition of DNA replication and cell division, ultimately resulting in cell death. PTA has also been shown to inhibit the activity of topoisomerase I and II, enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
PTA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and exhibit antioxidant activity. PTA has also been shown to modulate the activity of certain enzymes, including acetylcholinesterase and tyrosinase. In addition, PTA has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of PTA is its unique chemical properties, which make it a versatile building block for the synthesis of various natural products and as a chiral auxiliary for asymmetric synthesis. PTA also exhibits a wide range of biological activities, making it a potential candidate for drug development. However, there are also some limitations associated with the use of PTA in lab experiments. For example, PTA is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, PTA is a highly reactive compound, which may require special handling and storage conditions.
将来の方向性
There are several future directions for the research and development of PTA. One potential direction is the development of PTA-based fluorescent probes for the detection of metal ions in biological systems. Another potential direction is the development of PTA-based drugs for the treatment of cancer and neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of PTA and its potential applications in various fields.
Conclusion:
In conclusion, PTA is a unique and versatile compound that has potential applications in various fields, including drug development, fluorescent probe development, and asymmetric synthesis. Its unique chemical properties and biological activities make it a promising candidate for further research and development. However, further research is needed to fully understand the mechanism of action of PTA and its potential applications in various fields.
合成法
The synthesis of PTA can be achieved through several methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the reductive cyclization of 2,2,5-trimethyl-4-oxopiperidine. Among these methods, the Pictet-Spengler reaction is the most commonly used method for the synthesis of PTA. This reaction involves the condensation of tryptamine with 2,2,5-trimethyl-4-oxopiperidine, followed by cyclization to form PTA.
科学的研究の応用
PTA has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. It has been used as a building block for the synthesis of various natural products, including indole alkaloids and tryptophan-derived metabolites. PTA has also been used as a fluorescent probe for the detection of metal ions and as a chiral auxiliary for asymmetric synthesis. In addition, PTA has been shown to exhibit antitumor, antifungal, and antibacterial activities, making it a potential candidate for drug development.
特性
CAS番号 |
18443-05-5 |
|---|---|
分子式 |
C16H24N2 |
分子量 |
244.37 g/mol |
IUPAC名 |
1,1,3,3,5-pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C16H24N2/c1-15(2)10-13-14(16(3,4)17-15)11-8-6-7-9-12(11)18(13)5/h6-9,13-14,17H,10H2,1-5H3 |
InChIキー |
UQXRXCFJEVHHJV-UHFFFAOYSA-N |
SMILES |
CC1(CC2C(C3=CC=CC=C3N2C)C(N1)(C)C)C |
正規SMILES |
CC1(CC2C(C3=CC=CC=C3N2C)C(N1)(C)C)C |
同義語 |
1,1,3,3,5-Pentamethyl-1,2,3,4,4a,9b-hexahydro-γ-carboline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



